Crystal structure and stereochemistry of tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate
Crystal structure and stereochemistry of tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of tert-Butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate
Abstract
The 3-arylpiperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The precise control and confirmation of its three-dimensional structure are paramount for understanding structure-activity relationships (SAR) and ensuring target engagement. This guide provides a comprehensive technical framework for the structural and stereochemical elucidation of a key building block, tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate. While a publicly available crystal structure for this specific molecule is not yet documented, this whitepaper outlines the authoritative methodologies and predictive insights required to achieve its synthesis, crystallization, and definitive analysis. We will detail the rationale behind experimental choices, from stereoselective synthesis to the nuances of single-crystal X-ray diffraction and chiral chromatography, offering a self-validating system of protocols for researchers in drug development.
Introduction: The Significance of Chiral 3-Arylpiperidines
Chiral 3-arylpiperidines are integral components of a wide range of biologically active molecules.[1] Their conformational rigidity and the specific spatial orientation of the aryl substituent are critical for molecular recognition by protein targets. The N-Boc (tert-butoxycarbonyl) protecting group, as seen in our target compound, offers a valuable synthetic handle for further functionalization while also influencing the conformational preferences of the piperidine ring.[2] The bromine atom on the phenyl ring serves as a versatile point for further chemical modification, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of compound libraries.[3]
The absolute stereochemistry at the C3 position is a critical determinant of pharmacological activity. For instance, the enantiomers of a drug can have vastly different efficacy, safety, and metabolic profiles. Therefore, a robust and unambiguous determination of the (R)-configuration and the overall three-dimensional structure is not merely a characterization step but a foundational requirement for its application in drug discovery. This guide will walk through the necessary steps to achieve this, from initial synthesis to final structural validation.
Stereoselective Synthesis and Purification
The primary challenge in preparing the target compound is the establishment of the chiral center at the C3 position. Modern asymmetric synthesis offers several powerful strategies to achieve this with high enantioselectivity.
Rationale for Synthetic Approach
A highly effective and increasingly common method for accessing enantioenriched 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine with an arylboronic acid.[4][5] This approach is favored for its broad functional group tolerance and the high levels of enantioselectivity it can achieve. The general strategy involves a three-step sequence: partial reduction of pyridine, the key asymmetric carbometalation, and a final reduction.
Experimental Protocol: Stereoselective Synthesis
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of pyridine in an appropriate aprotic solvent (e.g., THF), add a suitable reducing agent such as NaBH₄ at a controlled temperature (e.g., 0 °C).
-
After partial reduction, introduce phenyl chloroformate to trap the resulting dihydropyridine, yielding the N-protected dihydropyridine intermediate.
-
Purify the product via column chromatography on silica gel.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In an inert atmosphere glovebox, charge a reaction vessel with the Rh(I) catalyst precursor (e.g., [Rh(cod)₂]BF₄) and a suitable chiral phosphine ligand (e.g., a BINAP derivative).
-
Add the phenyl pyridine-1(2H)-carboxylate (1.0 eq) and 4-bromophenylboronic acid (1.2 eq).
-
Dissolve the solids in a degassed solvent system (e.g., a mixture of dioxane and water).
-
Stir the reaction at a controlled temperature (e.g., 30-50 °C) and monitor for completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by flash column chromatography to yield the enantioenriched tetrahydropyridine.
Step 3: Reduction and N-Boc Protection
-
Dissolve the tetrahydropyridine intermediate in a suitable solvent like methanol.
-
Perform a hydrogenation reaction using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond.
-
After the reduction is complete, remove the phenylcarbamate protecting group under appropriate conditions (e.g., basic hydrolysis).
-
Protect the resulting secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine to afford the final product, tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate.
-
Purify the final compound by column chromatography.
Crystallization and Single-Crystal Growth
The acquisition of a high-quality single crystal is the most critical and often most challenging step for X-ray diffraction analysis. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice.
Principles of Crystallization Screening
The choice of solvent is paramount. A good crystallization solvent (or solvent system) is one in which the compound has moderate solubility. The process typically involves dissolving the compound in a "good" solvent and then slowly introducing a "poor" solvent (an anti-solvent) in which the compound is less soluble. This gradual decrease in solubility promotes slow crystal growth.
Experimental Protocol: Crystallization
-
Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystal growth.
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).
-
Anti-Solvent Diffusion: In vials where the compound has dissolved, carefully layer a less polar anti-solvent (e.g., hexanes, diethyl ether, water) on top of the solution. Seal the vials and leave them undisturbed.
-
Slow Evaporation: Alternatively, dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly from an unsealed or partially sealed vial.
-
Observation: Monitor the vials over several days for the formation of single, well-defined crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions).
Caption: Workflow for single-crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and absolute stereochemistry.[6]
Experimental Protocol: SC-XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of X-rays (e.g., from a Mo or Cu source). A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated using computational methods (e.g., SHELXS).
-
Structure Refinement: The initial structural model is refined (e.g., using SHELXL) to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
-
Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[7]
Caption: The process of single-crystal X-ray diffraction.
Predicted Crystallographic Data
Based on analyses of similar N-Boc protected piperidine structures in the Cambridge Structural Database (CSD), we can predict the likely crystallographic parameters for the title compound.[7][8]
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for chiral organic molecules.[7] |
| Space Group | P2₁ or P2₁2₁2₁ | Common non-centrosymmetric space groups for chiral compounds. |
| a (Å) | 8 - 12 | Typical range for molecules of this size. |
| b (Å) | 10 - 15 | Typical range for molecules of this size. |
| c (Å) | 15 - 20 | Typical range for molecules of this size. |
| α, γ (°) | 90 | Definition of Monoclinic/Orthorhombic systems. |
| β (°) | 90 - 110 (for Monoclinic) | Characteristic of the Monoclinic system. |
| Z (molecules/unit cell) | 4 | A common value for these space groups. |
Molecular Structure and Conformation (Predictive Analysis)
The structural data from SC-XRD will reveal the precise conformation of the molecule in the solid state.
Predicted Conformation
The six-membered piperidine ring is expected to adopt a stable chair conformation .[7][8] To minimize steric hindrance, both the large tert-butoxycarbonyl group on the nitrogen and the 4-bromophenyl group at the C3 position are predicted to occupy equatorial positions. This arrangement avoids unfavorable 1,3-diaxial interactions.
Caption: Predicted chair conformation of the title compound.
Stereochemical Characterization
While SC-XRD provides the definitive absolute stereochemistry, it is crucial to have a method to assess the enantiomeric purity of the bulk sample. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating enantiomers of this type.
-
Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Prepare a dilute solution of the synthesized (R)-enantiomer and also a solution of the racemic mixture (which can often be synthesized using a non-chiral catalyst) in the mobile phase.
-
Analysis: Inject the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample to determine the peak areas for each enantiomer.
-
Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated using the formula: ee (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100
Representative Data
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 90:10 Heptane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S) | ~8.5 min |
| Retention Time (R) | ~10.2 min |
| Result (Sample) | >99% ee |
Conclusion
The definitive structural and stereochemical elucidation of tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate is a critical step in its application as a building block for pharmaceutical development. This guide has provided a comprehensive, field-proven framework for its stereoselective synthesis, crystallization, and analysis. By following these self-validating protocols, researchers can confidently determine the compound's three-dimensional structure via single-crystal X-ray diffraction and ascertain its enantiomeric purity using chiral HPLC. The predictive data and methodologies presented herein serve as an authoritative resource for scientists and drug development professionals working with this important class of chiral heterocycles.
References
-
Romero, A., et al. (2012). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763–o766. [Link]
-
O'Neil, C. J., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 1087–1093. [Link]
-
Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361–1373. [Link]
-
Topczewski, J. J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3986–3990. [Link]
-
Krasovskiy, A., et al. (2011). Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society, 133(12), 4252–4255. [Link]
-
Wang, Z., et al. (2024). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]
-
PubChem. tert-Butyl 4-{3-[(4-bromophenyl)amino]-4-carbamoyl-1H pyrazol-1-yl}-4-(cyanomethyl)piperidine-1-carboxylate. [Link]
-
Knight Chemicals. tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate. [Link]
-
NextSDS. 3-(4-Bromophenyl)piperidine-1-carboxylic acid tert-butyl ester. [Link]
-
Royal Society of Chemistry. (2018). Practical Synthesis of Fragment Libraries. [Link]
-
Kim, J. Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14506–14513. [Link]
-
Kim, J. Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Home Sunshine Pharma. Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate CAS 1476776-55-2. [Link]
-
Vardanyan, R., et al. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o205. [Link]
-
Zheng, P., et al. (2005). tert-Butyl 3-oxospiro[indan-1,4′-piperidine]-1′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E61, o10-o11. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
